5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine
Description
Chemical Structure and Properties
The compound 5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1357387-50-8) is a heteroaromatic boronic ester with the molecular formula C22H35BClIN2O2Si and a molecular weight of 560.786 g/mol . Key structural features include:
- Pyrrolo[2,3-b]pyridine core: A bicyclic system with nitrogen atoms at positions 1 and 2.
- Substituents:
- Chloro (Cl) at position 3.
- Iodo (I) at position 6.
- Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3.
- Triisopropylsilyl (TIPS) protecting group at position 1.
Properties
IUPAC Name |
[5-chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BClIN2O2Si/c1-13(2)30(14(3)4,15(5)6)27-12-11-16-17(18(24)19(25)26-20(16)27)23-28-21(7,8)22(9,10)29-23/h11-15H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACHMEZZKVDXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC(=C2Cl)I)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BClIN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine (CAS No. 1357387-50-8) is a synthetic compound with potential applications in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, drawing on various studies and findings.
- Molecular Formula : C22H35BClIN2O2Si
- Molecular Weight : 560.78 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a chloro and iodo group as well as a boron-containing dioxaborolane moiety.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-chloro-6-iodo derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The presence of halogen substituents (chlorine and iodine) can enhance the lipophilicity and reactivity of the compound, potentially leading to increased interactions with cellular targets involved in cancer proliferation pathways.
- Case Study : In vitro assays demonstrated that related pyrrolo[2,3-b]pyridine compounds showed IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary tests suggest that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Neuroprotective Effects
Emerging research indicates potential neuroprotective properties:
- Neuroprotection Studies : Compounds within this chemical class have been shown to inhibit acetylcholinesterase activity, suggesting potential benefits in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine exhibit significant anticancer properties. The pyrrolopyridine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pathways involved in oxidative stress and inflammation suggests potential therapeutic applications in conditions like Alzheimer's and Parkinson's disease .
Material Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a material in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has shown promise in enhancing device performance through improved charge transport and stability .
Sensors
The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors. Research has demonstrated its potential application in detecting specific analytes through changes in fluorescence or conductivity when exposed to target substances .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling due to the presence of the boron moiety. This capability allows for the formation of complex molecular architectures that are crucial for drug development .
Functionalization Reactions
The compound's functional groups enable various functionalization reactions that can modify its properties for specific applications. For instance, the introduction of different substituents can tailor the biological activity or physical properties of the resulting compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrrolo[2,3-b]pyridine Derivatives
The following table compares the target compound with structurally related analogs:
Key Observations:
Halogen Diversity: The iodo substituent in the target compound (vs. Chloro at C5 is conserved across analogs, suggesting its role in electronic modulation or binding interactions in medicinal chemistry .
Boronic Ester Position :
- Boronic esters at C4 (target compound) vs. C3 () influence regioselectivity in cross-coupling. C4-substituted derivatives are less sterically hindered, enhancing reactivity with aryl halides .
N1-Protecting Groups :
- TIPS (target compound) improves solubility and stability compared to tosyl (), which requires harsh conditions (e.g., H2SO4) for removal .
Suzuki-Miyaura Coupling
The target compound’s C4 boronic ester participates in palladium-catalyzed cross-couplings to form biaryl structures, a reaction optimized for electron-deficient aryl partners (e.g., nitro- or cyano-substituted halides) . By contrast, the C3 boronic ester in shows lower reactivity due to steric constraints from the pyrrolo[2,3-b]pyridine core .
Sequential Functionalization
The Cl and I substituents enable orthogonal derivatization:
- Iodo at C6 can undergo Stille coupling or Ullmann reactions .
- Chloro at C5 is amenable to Buchwald-Hartwig amination or SNAr with amines .
Analog (fluoro at C4) lacks this versatility, as fluorine is a poor leaving group.
Stability and Handling
- TIPS vs. Tosyl : The TIPS group in the target compound enhances stability under basic conditions (e.g., K2CO3 in Suzuki reactions) compared to tosyl-protected analogs, which may degrade in polar aprotic solvents .
- Hazard Profile : The target compound’s H301 toxicity (oral) necessitates stricter handling than , which lacks heavy halogens .
Q & A
Q. What are the key steps in synthesizing this compound, and how can competing halogenation sites be controlled?
The synthesis involves sequential halogenation and functionalization. For example, bromination or iodination of the pyrrolo[2,3-b]pyridine core can be achieved using reagents like N-iodosuccinimide (NIS) under controlled conditions (e.g., acetone, room temperature) to minimize over-halogenation . The boronate ester group is introduced via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂) and aryl/heteroaryl boronic acids in refluxing toluene . Protecting groups like triisopropylsilyl (TIPS) are critical to prevent side reactions; TIPS is typically introduced using NaH and TIPS-Cl in anhydrous THF .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography with optimized solvent gradients (e.g., dichloromethane/ethyl acetate 90:10) is widely used for purification . For moisture-sensitive intermediates like the boronate ester, flash chromatography under inert atmospheres is recommended to prevent hydrolysis .
Q. How can NMR spectroscopy distinguish between regioisomers or competing substitution patterns?
Key diagnostic signals in NMR include aromatic protons (δ 8.5–9.0 ppm for pyrrolo[2,3-b]pyridine) and substituent-specific shifts. For example, the triisopropylsilyl group appears as a multiplet at δ 1.0–1.3 ppm (18H, -CH(CH)), while the dioxaborolane protons resonate as a singlet (12H, -C(CH)) at δ 1.3 ppm . NMR and NMR further confirm boron incorporation (δ ~30 ppm for dioxaborolane) .
Q. What safety precautions are critical when handling this compound?
Due to the moisture-sensitive boronate ester and iodinated aromatic system, reactions must be conducted under anhydrous conditions (argon/glovebox). Personal protective equipment (PPE) and proper ventilation are mandatory, as decomposition may release toxic HI or B(OH) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered intermediates?
Steric hindrance from the TIPS group requires catalyst optimization. Bulky ligands like SPhos or XPhos enhance catalytic activity, while elevated temperatures (80–100°C) and polar aprotic solvents (e.g., dioxane) improve coupling efficiency . Pre-activation of boronate esters with KCO or CsF can mitigate sluggish reactivity .
Q. What strategies address low yields in multi-step syntheses involving halogenated intermediates?
Competing halogenation (e.g., Cl vs. I substitution) can be minimized using directing groups or sequential halogenation protocols. For instance, bromine can act as a directing group for subsequent iodination at the 6-position . Monitoring reaction progress via TLC or LC-MS is critical to isolate intermediates before decomposition .
Q. How do substituents influence the compound’s reactivity in medicinal chemistry applications?
The chloro and iodo groups enable further functionalization (e.g., nucleophilic substitution or cross-coupling), while the boronate ester facilitates late-stage diversification. Comparative studies with analogs (e.g., 6-bromo derivatives) show that iodine enhances lipophilicity, impacting membrane permeability in biological assays .
Q. What crystallographic techniques validate the compound’s structure?
Single-crystal X-ray diffraction using the CCP4 suite is ideal for resolving steric effects from the TIPS group and confirming boronate ester geometry. Data collection at low temperatures (100 K) minimizes disorder, and SHELXL refinement accounts for heavy atoms (I, Cl) .
Data Contradictions and Methodological Considerations
- Halogenation Selectivity : and highlight conflicting regioselectivity in halogenation. For example, NIS may favor iodination at the 6-position over the 5-position under acidic conditions, but competing pathways require empirical optimization .
- Boronate Stability : While assumes boronate esters are stable in air, emphasizes hydrolysis risks. Storing the compound under argon with molecular sieves is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
